ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring. It has a molecular formula of C11H15N3O4 and a molecular weight of 253.25 g/mol .
Preparation Methods
The synthesis of ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate and sodium nitrite in the presence of acetic acid to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include amino derivatives, carboxylic acids, and fused heterocyclic compounds .
Scientific Research Applications
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-phenyl-3-nitro-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-11(15)9-7-10(14(16)17)12-13(9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTGIWHYYLRKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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